molecular formula C7H4Br2Cl3NO B2705756 2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone CAS No. 120309-50-4

2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone

Cat. No.: B2705756
CAS No.: 120309-50-4
M. Wt: 384.27
InChI Key: QCIVVBFXHLJKNK-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone is a synthetic organic compound characterized by the presence of trichloro and dibromo substituents on a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination of 1-methylpyrrole: The starting material, 1-methylpyrrole, is brominated using bromine in the presence of a suitable solvent, such as acetic acid, to yield 4,5-dibromo-1-methylpyrrole.

    Chlorination: The dibromo compound is then subjected to chlorination using trichloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The trichloro and dibromo substituents can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated or brominated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amide derivative, while reduction may produce a less halogenated pyrrole compound.

Scientific Research Applications

2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties and its ability to inhibit biofilm formation.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated substituents can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone can be compared with other halogenated pyrrole derivatives, such as:

    2,2,2-Trichloro-1-(4,5-dichloro-1-methyl-pyrrol-2-yl)-ethanone: Similar structure but with chlorine substituents instead of bromine.

    2,2,2-Trichloro-1-(4,5-diiodo-1-methyl-pyrrol-2-yl)-ethanone: Contains iodine substituents, which may alter its reactivity and biological activity.

Properties

IUPAC Name

2,2,2-trichloro-1-(4,5-dibromo-1-methylpyrrol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2Cl3NO/c1-13-4(2-3(8)6(13)9)5(14)7(10,11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIVVBFXHLJKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1Br)Br)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the same general procedure as used for the synthesis of 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)-ethanone 8, 5.00 g of 2-trichloroacetyl-1-methylpyrrole 12 gave 8.14 g (96%) of the title compound 14 as white needles. 1H NMR (300 MHz, DMSO-d6) δ 7.60 (s, 1H), 3.96 (s, 3H); 13C NMR (100 MHz, DMSO-d6) δ 170.86, 123.81, 122.68, 120.58, 99.58, 94.89, 37.60; HRMS (FAB) calcd for C7H4Br2Cl3NO (M+) 380.7725, found 380.7744.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-trichloroacetyl-1-methylpyrrole
Quantity
5 g
Type
reactant
Reaction Step One
Yield
96%

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